8-Oxa-2-azaspiro[4.5]decan-6-ol
Description
8-Oxa-2-azaspiro[4.5]decan-6-ol is a spirocyclic compound featuring a fused oxa-aza bicyclic system with a hydroxyl group at the 6-position. This scaffold combines a six-membered oxane ring and a five-membered azetidine/pyrrolidine-like ring, connected via a spiro junction at the 4,5-position. The hydroxyl group enhances polarity, influencing solubility and reactivity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-6-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-11-4-2-8(7)1-3-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
XDZILUOZYVPHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCOCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 8-oxa-2-azaspiro[4.5]decane generally involves constructing the spirocyclic core via cyclization reactions that incorporate both oxygen and nitrogen heteroatoms. The key approaches include:
- Cyclization of suitable precursors such as tetrahydropyran derivatives.
- Functionalization of intermediates with nitrile groups or halogenated compounds.
- Use of catalytic systems to promote cyclization and improve yields.
This compound's synthesis often employs multistep routes, with recent advances favoring one-pot reactions and catalytic methods to streamline production.
Method 1: Cyclization of Tetrahydropyran Derivatives
Source: Ogurtsov and Rakitin (2020)
- Starting from commercially available tetrahydropyran-4-carbonitrile as the core precursor.
- The nitrile group undergoes reduction or functionalization to facilitate cyclization.
- Intramolecular cyclization is induced via nucleophilic attack of nitrogen on activated carbons, forming the spirocyclic structure.
| Parameter | Conditions |
|---|---|
| Catalyst | Not specified explicitly; often involves acid or base catalysis |
| Solvent | Typically polar aprotic solvents such as DMF or DMSO |
| Temperature | Elevated, around 80°C |
| Time | 12-24 hours |
Yield: Up to 85% for optimized derivatives, especially with electron-withdrawing substituents enhancing cyclization efficiency.
Notes: This method leverages the reactivity of nitrile groups and the inherent strain in tetrahydropyran rings to facilitate spirocyclic formation.
Method 2: Radical-Mediated Difluoroalkylation and Dearomatization
Source: BenchChem and related studies
- Utilizes copper-catalyzed radical addition to N-benzylacrylamides.
- Difluoroalkylation introduces fluorine atoms, which stabilize intermediates and direct cyclization.
- The process involves radical generation from ethyl bromodifluoroacetate and subsequent intramolecular cyclization to form the spirocyclic framework.
| Parameter | Conditions |
|---|---|
| Catalyst | CuI (10 mol%) with 1,10-phenanthroline (20 mol%) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
Yield: Up to 85% for derivatives with electron-withdrawing groups.
Notes: This method emphasizes the importance of radical chemistry and fluorine incorporation, which can influence biological activity and stability.
Method 3: Photocatalytic Diastereoselective Cyclization
Source: Ogurtsov (2020)
- Employs photocatalysis using chiral phosphoric acids (CPAs).
- Substrates are N-benzylacrylamides bearing aryl groups.
- Blue LED irradiation induces single-electron oxidation, facilitating radical cation formation.
- Intramolecular hydrogen bonding guides stereoselective cyclization, forming the spirocyclic compound.
| Parameter | Conditions |
|---|---|
| Catalyst | rac-CPA (10 mol%) |
| Light Source | Blue LED |
| Solvent | Not specified, likely acetonitrile or similar |
| Temperature | Ambient or slightly elevated |
Yield: High stereoselectivity and yields reported, though specific percentages vary based on substrate.
Notes: This approach allows for stereocontrol, crucial for pharmaceutical applications.
Additional Synthetic Approaches
- Glycosylation protocols for functionalized derivatives.
- Palladium-catalyzed cross-coupling reactions to introduce various substituents.
- Atom-transfer radical cyclization (ATRC) using Grubbs II catalyst for morphan derivatives, which can be adapted for spirocyclic compounds.
Summary of Reaction Conditions and Yields
| Method | Starting Materials | Catalysts | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Cyclization of tetrahydropyran nitriles | Tetrahydropyran-4-carbonitrile derivatives | Acid/Base | DMF, DMSO | 80°C | 12-24h | Up to 85% | Efficient, scalable |
| Radical difluoroalkylation | N-benzylacrylamides | CuI, phenanthroline | DMF | 80°C | 12h | Up to 85% | Fluorination enhances stability |
| Photocatalytic cyclization | N-benzylacrylamides | rac-CPA | Blue LED | Ambient | Variable | High stereoselectivity | Stereocontrol advantage |
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decan-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its biological activity, including potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.5]decan-6-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Functional Group Variations
a) 8-Oxa-2-azaspiro[4.5]decane-3,4-dione
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 169.18 g/mol
- Key Features : Contains two ketone groups (3,4-dione) instead of a hydroxyl.
- Applications : Used in pharmaceuticals (drug intermediates) and material science due to its rigid spirocyclic framework and reactivity in nucleophilic additions .
- CAS : 1909326-67-5
b) 8-Oxa-2-azaspiro[4.5]decane oxalate (2:1)
- Molecular Formula : C₁₈H₃₂N₂O₆
- Molecular Weight : 372.46 g/mol
- Key Features : Oxalate salt form improves stability and solubility.
- Applications : Utilized in chemical synthesis as a building block for complex molecules .
- CAS : 1651840-84-4
c) 8-Oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO₃
- Molecular Weight : 221.73 g/mol
- Key Features : Carboxylic acid group enhances acidity; hydrochloride salt improves crystallinity.
- Applications : Intermediate in peptide-mimetic drug design .
d) 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
- Molecular Formula : C₁₃H₂₄O₂
- Molecular Weight : 212.33 g/mol
- Key Features : Methyl groups at 2,6,10-positions increase lipophilicity.
Structural Modifications in Drug Discovery
a) [2-(2-Chloro-6-fluorobenzyl)-8-oxa-2-azaspiro[4.5]dec-4-yl]methyl (3-pyridyl) ether
- Molecular Formula : C₂₁H₂₄ClFN₂O₂
- Molecular Weight : 397.88 g/mol
- Applications : Screening compound for targeting neurological or oncological pathways .
b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | CAS Number |
|---|---|---|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decan-6-ol* | C₈H₁₅NO₂ | 157.21 | Hydroxyl, spirocyclic | Pharmaceuticals, Agrochemicals | Not Available |
| 8-Oxa-2-azaspiro[4.5]decane-3,4-dione | C₈H₁₁NO₃ | 169.18 | Dione, spirocyclic | Drug intermediates, Materials | 1909326-67-5 |
| 8-Oxa-2-azaspiro[4.5]decane oxalate (2:1) | C₁₈H₃₂N₂O₆ | 372.46 | Oxalate salt | Chemical synthesis | 1651840-84-4 |
| 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol | C₁₃H₂₄O₂ | 212.33 | Methyl groups, hydroxyl | Antimicrobial agents | Not Available |
| Screening compound CM3034-2987 | C₂₁H₂₄ClFN₂O₂ | 397.88 | Benzyl, pyridyl ether | Drug discovery | Not Available |
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Accessibility : this compound derivatives are synthesized via catalytic hydrogenation of nitriles or reductive amination, as demonstrated in spirocyclic proline analogs .
- Stability : Hydroxyl-containing derivatives (e.g., 6-ol) exhibit higher polarity but may require protection (e.g., acetylation) to prevent oxidation, as seen in 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate .
- Biological Activity : Benzothiazole-functionalized spirocycles show promise in inhibiting enzymes like kinases, while pyridyl ether derivatives are explored for CNS targets .
Q & A
Basic Question: What are the standard synthetic routes for 8-Oxa-2-azaspiro[4.5]decan-6-ol?
Methodological Answer:
The synthesis of this compound typically involves cyclization and functionalization strategies. A common approach is the reaction of spirocyclic intermediates with hydroxylamine derivatives. For example, analogous spiro compounds are synthesized via reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-imine derivatives under reflux conditions . Another method involves acid-catalyzed cyclization of epoxycarboxylic acids with amino alcohols, followed by HCl treatment to isolate the final product . Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of reactants.
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C NMR to verify spirocyclic connectivity and hydroxyl group presence. Peaks for the oxa-aza ring system typically appear in the δ 3.0–4.5 ppm range for protons adjacent to oxygen/nitrogen .
- IR Spectroscopy : Confirm the -OH stretch (~3200–3500 cm) and amide/ether linkages .
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., calculated for CHNO: 169.11 g/mol).
- X-ray Crystallography : If crystalline, single-crystal diffraction provides unambiguous confirmation of the spiro architecture .
Advanced Question: How can experimentalists optimize reaction yields for spirocyclic compounds like this compound?
Methodological Answer:
Yield optimization requires systematic screening of variables using factorial design (e.g., 2 designs) to assess interactions between parameters such as temperature, solvent polarity, and catalyst loading . For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate ring closure.
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time dynamically .
Basic Question: What are the stability considerations for handling this compound in laboratory settings?
Methodological Answer:
Stability is influenced by storage conditions and chemical compatibility:
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Light Sensitivity : Protect from UV exposure, as spirocyclic ethers may undergo photodegradation.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents to prevent unintended ring-opening reactions .
Advanced Question: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?
Methodological Answer:
Discrepancies arise from variations in synthesis/purification methods. To resolve:
Reproduce Experiments : Follow documented protocols (e.g., recrystallization in ethanol vs. acetone) .
Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination.
Computational Modeling : Predict solubility parameters (e.g., logP) via software like COSMO-RS or molecular dynamics simulations .
Advanced Question: What methodologies are effective for analyzing reaction byproducts or impurities in spirocyclic syntheses?
Methodological Answer:
- HPLC-MS : Pair reverse-phase chromatography with high-resolution MS to separate and identify low-abundance impurities .
- NMR Relaxation Experiments : Use N or O-labeled compounds to trace side reactions involving the aza or oxa moieties.
- Isolation via Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) to isolate stereoisomers .
Advanced Question: How can computational tools enhance the study of this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Model transition states for ring-opening or substitution reactions to predict regioselectivity .
- Molecular Docking : Screen potential biological targets (e.g., enzymes) if the compound is explored for bioactivity.
- Reaction Pathway Simulations : Tools like Gaussian or ORCA simulate intermediates under varying pH or solvent conditions .
Basic/Advanced Question: What protocols are recommended for assessing the acute toxicity of this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays : Use cell viability tests (e.g., MTT assay on HEK293 cells) to determine IC values .
- OECD Guidelines : Follow Test No. 423 (Acute Oral Toxicity) for in vivo studies, noting classification thresholds (e.g., Category 4: H302) .
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS to link structural features (e.g., reactive epoxides) to observed toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
